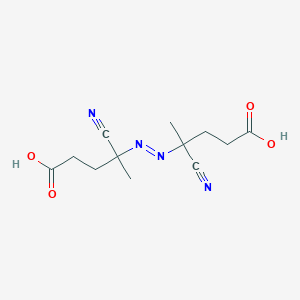

4,4'-Azobis(4-cyanovaleric acid)

Overview

Description

4,4'-Azobis(4-cyanovaleric acid) (ACVA) is a chemical compound used as a radical initiator in various polymerization processes. It is known for its ability to decompose thermally, which makes it suitable for initiating polymerization reactions at elevated temperatures. The compound has been utilized in the synthesis of high-molecular-weight polymers and has been studied for its kinetics and transfer studies in polymerization reactions .

Synthesis Analysis

The synthesis of ACVA involves the oxidation of 4,4'-hydroazobis(4-cyanovaleric acid) with sodium chlorate in the presence of hydrogen bromide. The precursor, 4,4'-hydroazobis(4-cyanovaleric acid), is synthesized through the reaction of levulinic acid with sodium cyanide and hydrazine. Optimal conditions for the synthesis include low temperatures for the cyanation reaction and slightly higher temperatures for the oxidation reaction, with a controlled pH value to maximize yield, which can reach up to 87.5% .

Molecular Structure Analysis

The molecular structure of ACVA and its derivatives has been confirmed through various spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. These techniques have been used to establish the structure of bifunctional initiators derived from ACVA, confirming the presence of azo, cyano, and peroxide functional groups .

Chemical Reactions Analysis

ACVA is primarily used as an initiator for the polymerization of different monomers. It has been employed in the aqueous polymerization of acrylamide, where its molecular weights and transfer constants to various compounds were evaluated . Additionally, ACVA has been used in the solution polymerization of vinyl acetate to produce high-molecular-weight poly(vinyl alcohol) with high yield . The compound's decomposition kinetics have been studied, showing a strong temperature dependence and first-order kinetics in aqueous solutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ACVA, such as its decomposition kinetics and efficiency as an initiator, are crucial for its application in polymerization processes. The thermal decomposition of ACVA follows first-order kinetics, with a significant temperature dependence and an activation energy of 132.9 ± 1.1 kJ mol⁻¹ . The rate of decomposition is not significantly affected by changes in ionic strength or pH, and the presence of organic compounds may enhance the decomposition rate . The efficiency of ACVA as an initiator has been demonstrated in the polymerization of diene hydrocarbons, where the rate constants of decomposition and initiation efficiency were calculated .

Scientific Research Applications

Applications in Polymer Chemistry

Polymerization Initiator : It serves as a free radical initiator in polymerization processes. This role is evident in various studies, such as the bulk polymerization of diethyleneglycol diacrylate (Thakur, Banthia, & Maiti, 1995), and the radical polymerization of butadiene and isoprene (Kartavykh, Drach, Barantsevich, & Abramenko, 1977).

Particle Size Control in Polymerization : In the emulsion polymerization of styrene, 4,4'-Azobis(4-cyanovaleric acid) is used to control the size of polymeric particles (Yamamoto, Kawaguchi, & Takahashi, 2016).

Solution Polymerization Studies : Its use in aqueous solution polymerization of acrylamide, for studying kinetics and transfer constants, is another significant application (Fanood & George, 1988).

Preparation of Encapsulating Resins : It has been used to prepare low molecular weight liquid prepolymers suitable for encapsulating resins (Reed, 1972).

Other Applications

Chemical Synthesis : The compound has been synthesized and characterized for various applications, demonstrating its relevance in synthetic chemistry (Zhang Zhi-de, 2008).

MOF/Polymer Hybrids : It is used in the creation of MOF/polymer hybrids, suitable for active protective clothing and filters (Pander et al., 2023).

Carbon Nanotube Research : It assists in the disentanglement of bundled multi-walled carbon nanotubes, which has implications for electronic devices and biocomputers (Son et al., 2017).

Polymer Microspheres Preparation : It's used to prepare polymer microspheres that are responsive to external stimuli (Kitano & Kawabata, 1996).

Graft Polymerization on Carbon Black : It's involved in graft polymerization of vinyl monomers on carbon black surfaces, indicating its versatility in surface chemistry (Fujiki, Tsubokawa, & Sone, 1988).

Nanocomposite Material Development : Its use in the emulsion polymerization of acrylic monomers with CeO2 nanoparticles has led to the development of novel nanocomposite materials (Aguirre et al., 2014).

Mechanism of Action

Target of Action

The primary target of 4,4’-Azobis(4-cyanovaleric acid) (ACVA) is the lipid molecules in biological systems . It acts as an azo-initiator that induces lipid peroxidation .

Mode of Action

ACVA interacts with lipid molecules through a process known as lipid peroxidation . This process involves the oxidation of lipids in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. This interaction and the subsequent changes are part of the radical polymerization process .

Biochemical Pathways

ACVA affects the lipid metabolic pathways. The peroxidation process induced by ACVA can lead to the formation of different reactive species and downstream products, which can further interact with other biomolecules and potentially disrupt cellular functions .

Pharmacokinetics

Given its role as a radical initiator in polymer synthesis, it’s likely that its bioavailability and pharmacokinetics would be influenced by factors such as its formulation and the specific environment in which it’s used .

Result of Action

The primary molecular effect of ACVA’s action is the induction of lipid peroxidation, leading to the formation of peroxides and free radicals . At the cellular level, this can cause damage to cell membranes, potentially leading to cell dysfunction or cell death .

Action Environment

The action, efficacy, and stability of ACVA can be influenced by various environmental factors. For instance, its effectiveness as a radical initiator can be affected by temperature, as higher temperatures can trigger thermal runaway accidents due to its specific –N=N– structure . Therefore, careful control of environmental conditions is crucial when using ACVA .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

4,4’-Azobis(4-cyanovaleric acid) is an azo-initiator that plays a significant role in biochemical reactions . It is involved in the polymerization of styrene in ethyl alcohol

Cellular Effects

It is known to induce lipid peroxidation of sunflower oil , which suggests it may have an impact on cellular processes related to lipid metabolism

Molecular Mechanism

The molecular mechanism of 4,4’-Azobis(4-cyanovaleric acid) involves the initiation of free radical reactions . The nitrogen-to-nitrogen double bond in the compound can easily break to form free radicals during the decomposition process, which makes the combination with other chemical substances efficient .

Temporal Effects in Laboratory Settings

4,4’-Azobis(4-cyanovaleric acid) has a complex decomposition process with four mass loss stages during its pyrolysis . The heat release mainly occurs in the first and final decomposition stages . It has the lowest apparent activation energy (91 kJ mol −1) and the highest heat release (4706 J g −1) compared with some commonly used azos .

Metabolic Pathways

Given its role as an azo-initiator in the polymerization process , it may interact with enzymes or cofactors involved in polymer synthesis.

properties

IUPAC Name |

4-[(4-carboxy-2-cyanobutan-2-yl)diazenyl]-4-cyanopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4/c1-11(7-13,5-3-9(17)18)15-16-12(2,8-14)6-4-10(19)20/h3-6H2,1-2H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXXTYGQYWRHJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)(C#N)N=NC(C)(CCC(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044629, DTXSID00859752 | |

| Record name | 4,4'-Diazene-1,2-diylbis(4-cyanopentanoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1E)-1,2-Diazenediylbis[4-cyanopentanoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | 4,4'-Azobis(4-cyanovaleric acid) | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

2638-94-0, 1041193-98-9 | |

| Record name | 4,4-Azobis(4-cyanovaleric acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2638-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Azobis(4-cyanovaleric acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002638940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2638-94-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 4,4'-(1,2-diazenediyl)bis[4-cyano- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-Diazene-1,2-diylbis(4-cyanopentanoic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-(1E)-1,2-Diazenediylbis[4-cyanopentanoic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859752 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-azobis[4-cyanovaleric] acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.305 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

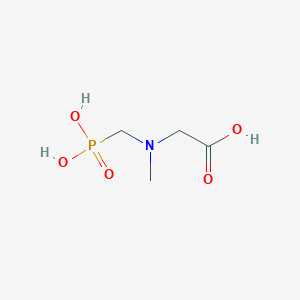

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Pyrrolo[1,2-A]-1,3,5-triazine-2,4(3H,6H)-dione, 7,8-dihydro-(9CI)](/img/structure/B140831.png)

![1-[(2R)-3-Hydroxy-2-methylpropanoyl]-L-proline](/img/structure/B140833.png)

![Methyl 2-[(1H-benzimidazol-2-yl)methoxy]benzoate](/img/structure/B140843.png)